Antimonic acid triacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

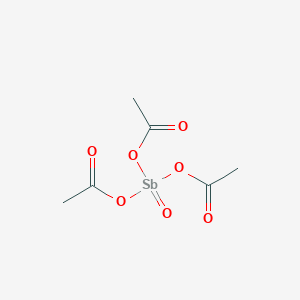

Antimonic acid triacetate is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. Antimonic acid triacetate has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a precursor for the synthesis of other antimony compounds.

作用機序

The mechanism of action of antimonic acid triacetate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic synthesis reactions. In addition, antimonic acid triacetate may act as a chelating agent, binding to metal ions and facilitating their removal from solution.

Biochemical and physiological effects:

There is limited information available on the biochemical and physiological effects of antimonic acid triacetate. However, it is known to be toxic and should be handled with care. It has been reported to cause skin irritation and respiratory distress in animal studies.

実験室実験の利点と制限

Antimonic acid triacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, it is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.

将来の方向性

There are several future directions for research on antimonic acid triacetate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its mechanism of action in organic synthesis reactions. Additionally, there is potential for the use of antimonic acid triacetate in the development of new antimony-based materials, such as semiconductors and catalysts. Finally, further research is needed to fully understand the toxicological effects of antimonic acid triacetate and to develop appropriate safety protocols for its use in laboratory experiments.

In conclusion, antimonic acid triacetate is a useful and versatile compound that has been widely used in scientific research. Its synthesis method is relatively straightforward, and it has been used in a variety of applications, including as a catalyst in organic synthesis and as a reagent in analytical chemistry. Further research is needed to fully understand its mechanism of action and toxicological effects, as well as to develop new synthetic methods and applications for the compound.

合成法

Antimonic acid triacetate can be synthesized by reacting antimony trioxide with acetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of acetyl antimonate, which is then hydrolyzed to form antimonic acid triacetate. The synthesis of antimonic acid triacetate is relatively straightforward and can be carried out using standard laboratory equipment.

科学的研究の応用

Antimonic acid triacetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of lactones, lactams, and cyclic ethers. It has also been used as a reagent in analytical chemistry, specifically in the determination of trace amounts of lead in environmental samples. In addition, antimonic acid triacetate has been used as a precursor for the synthesis of other antimony compounds, such as antimony oxide nanoparticles.

特性

CAS番号 |

12737-02-9 |

|---|---|

製品名 |

Antimonic acid triacetate |

分子式 |

C6H9O7Sb |

分子量 |

314.89 g/mol |

IUPAC名 |

diacetyloxystiboryl acetate |

InChI |

InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |

InChIキー |

BZFJBDDWMPLHOA-UHFFFAOYSA-K |

SMILES |

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |

その他のCAS番号 |

12737-02-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。